JE-2147

Description

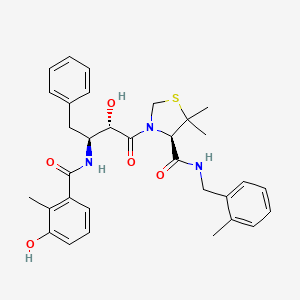

Structure

3D Structure

Properties

IUPAC Name |

(4R)-3-[(2S,3S)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylbutanoyl]-5,5-dimethyl-N-[(2-methylphenyl)methyl]-1,3-thiazolidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37N3O5S/c1-20-11-8-9-14-23(20)18-33-30(39)28-32(3,4)41-19-35(28)31(40)27(37)25(17-22-12-6-5-7-13-22)34-29(38)24-15-10-16-26(36)21(24)2/h5-16,25,27-28,36-37H,17-19H2,1-4H3,(H,33,39)(H,34,38)/t25-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFQBQOBLVLKRF-RZDMPUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)C2C(SCN2C(=O)C(C(CC3=CC=CC=C3)NC(=O)C4=C(C(=CC=C4)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1CNC(=O)[C@@H]2C(SCN2C(=O)[C@H]([C@H](CC3=CC=CC=C3)NC(=O)C4=C(C(=CC=C4)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171914 | |

| Record name | JE-2147 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186538-00-1 | |

| Record name | JE-2147 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186538001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JE-2147 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02668 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | JE-2147 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

JE-2147: A Technical Guide to its Mechanism of Action as a Potent HIV-1 Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

JE-2147, also known as AG1776 and KNI-764, is a potent, second-generation dipeptide protease inhibitor (PI) designed to combat Human Immunodeficiency Virus (HIV).[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular target, inhibitory activity, and the experimental protocols used for its characterization. This compound has demonstrated significant potency against a wide spectrum of HIV-1, HIV-2, simian immunodeficiency virus (SIV), and various clinical HIV-1 strains, including those resistant to multiple existing protease inhibitors.[1][4]

Core Mechanism of Action: Targeting HIV-1 Protease

The primary molecular target of this compound is the HIV-1 protease, an aspartic protease essential for the viral life cycle.[1][2] HIV-1 protease is responsible for the post-translational cleavage of the Gag and Gag-Pol polyproteins into mature, functional viral proteins.[5][6] This cleavage is a critical step in the maturation of infectious virions.

This compound acts as a transition-state mimetic inhibitor.[1] It is designed to mimic the tetrahedral intermediate of the peptide bond cleavage reaction catalyzed by the protease. By binding tightly to the active site of the HIV-1 protease, this compound competitively inhibits the enzyme's function, preventing the processing of the Gag and Gag-Pol polyproteins.[5][7] This inhibition ultimately leads to the production of immature, non-infectious viral particles.[5]

Quantitative Data on Inhibitory Activity

This compound exhibits potent inhibitory activity against HIV-1 protease and demonstrates robust antiviral effects in various cell-based assays.

Enzyme Inhibition Data

| Parameter | Value | Enzyme Source | Reference |

| Ki | 0.33 nM | HIV-1 Protease | [2] |

| Ki | 41 ± 18 pM | HIV-1 Protease | [3] |

Antiviral Activity Data

| Virus Strain | Cell Line | IC50 | Reference |

| HIV-1LAI (SI) | PBMC and MT-2 cells | 44 nM | [2] |

| HIV-1Ba-L (NSI) | PBMC and MT-2 cells | 24 nM | [2] |

| HIV-1LAI | PBMC and MT-2 cells | 35 nM | [2] |

| HIV-2EHO (SI) | PBMC and MT-2 cells | 47 nM | [2] |

| Multi-PI-Resistant Strains | Not Specified | 13 - 41 nM | [1][4] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of HIV-1 Maturation and Inhibition by this compound

References

- 1. pnas.org [pnas.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Anisotropic dynamics of the this compound-HIV protease complex: drug resistance and thermodynamic binding mode examined in a 1.09 A structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a dipeptide protease inhibitor (PI) that potently inhibits multi-PI-resistant HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overexpression of the HIV-1 gag-pol polyprotein results in intracellular activation of HIV-1 protease and inhibition of assembly and budding of virus-like particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide to JE-2147: A Potent HIV-1 Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of JE-2147, a potent dipeptide HIV-1 protease inhibitor. It includes detailed experimental protocols for its evaluation and summarizes key quantitative data for easy reference.

Core Chemical Information

This compound, also known as AG1776, is a dipeptide protease inhibitor with the chemical formula C₃₂H₃₇N₃O₅S.[1] It is a member of the hybrid peptides class of organic compounds. Its systematic IUPAC name is (4R)-3-[(2S,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylbutanoyl]-5,5-dimethyl-N-[(2-methylphenyl)methyl]-1,3-thiazolidine-4-carboxamide.[1]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| CAS Number | 186538-00-1 | [2] |

| Molecular Formula | C₃₂H₃₇N₃O₅S | [1] |

| Molecular Weight | 575.7 g/mol | [1] |

| IUPAC Name | (4R)-3-[(2S,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylbutanoyl]-5,5-dimethyl-N-[(2-methylphenyl)methyl]-1,3-thiazolidine-4-carboxamide | [1] |

Mechanism of Action and Antiviral Activity

This compound is a potent inhibitor of HIV-1 protease, an enzyme critical for the viral life cycle. HIV-1 protease cleaves newly synthesized Gag-Pol polyproteins into mature, functional proteins, a process essential for the production of infectious virions. By binding to the active site of the protease, this compound blocks this cleavage, resulting in the release of immature, non-infectious viral particles.

The inhibitory activity of this compound is potent, with a Ki of 0.33 nM for HIV-1 protease. It demonstrates effective activity against a broad spectrum of HIV-1, HIV-2, and simian immunodeficiency virus (SIV) strains, including those resistant to multiple other protease inhibitors.

Table 2: In Vitro Antiviral Activity of this compound

| Virus Strain | Cell Line | IC₅₀ (nM) |

| HIV-1LAI (SI) | CEM-SS | 44 |

| HIV-1Ba-L (NSI) | CEM-SS | 24 |

| HIV-1LAI | MT-2 | 35 |

| HIV-2EHO | MT-2 | 47 |

SI: Syncytium-Inducing; NSI: Non-Syncytium-Inducing

A key feature of this compound is its efficacy against multi-drug resistant HIV-1 strains. In clinical isolates from patients who had failed multiple anti-HIV therapies, this compound exhibited IC₅₀ values ranging from 13 to 41 nM, representing a less than 2-fold change compared to its activity against wild-type HIV-1. This suggests that the flexible P2' moiety in its structure may contribute to its ability to overcome common resistance mutations.

Signaling Pathway of HIV Protease Inhibition

The following diagram illustrates the mechanism of action of this compound in inhibiting HIV maturation.

Experimental Protocols

Synthesis of this compound

A general synthetic strategy for allophenylnorstatine-containing dipeptide HIV protease inhibitors involves the coupling of key intermediates. The synthesis of this compound would follow a multi-step process:

-

Synthesis of the Allophenylnorstatine (Apns) core: This is a critical chiral building block.

-

Preparation of the P2' ligand: In the case of this compound, this is the N-(2-methylphenyl)methyl-5,5-dimethyl-1,3-thiazolidine-4-carboxamide moiety.

-

Coupling of the Apns core with the P2' ligand: This is typically achieved using standard peptide coupling reagents.

-

Addition of the P2 ligand: The final step involves the acylation of the N-terminus of the Apns core with 3-hydroxy-2-methylbenzoic acid.

A detailed, step-by-step protocol with specific reagents, solvents, and reaction conditions would be required for laboratory synthesis and is beyond the scope of this guide. Researchers should refer to specialized medicinal chemistry literature for such protocols.

HIV-1 Protease Inhibitor Screening Assay (Fluorometric)

This assay determines the ability of a compound to inhibit the activity of recombinant HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate

-

Assay Buffer

-

Inhibitor Control (e.g., Pepstatin A)

-

Test Compound (this compound)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Dilute the HIV-1 Protease and substrate in assay buffer to the desired concentrations.

-

Prepare serial dilutions of the test compound (this compound) and the inhibitor control.

-

-

Assay Setup:

-

Add assay buffer to all wells.

-

Add the test compound dilutions to the sample wells.

-

Add the inhibitor control to the positive control wells.

-

Add an equal volume of solvent (e.g., DMSO) to the enzyme control wells.

-

-

Enzyme Addition:

-

Add the diluted HIV-1 Protease solution to all wells except the no-enzyme control wells.

-

-

Substrate Addition and Measurement:

-

Add the fluorogenic substrate to all wells to initiate the reaction.

-

Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of 330 nm and an emission wavelength of 450 nm at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each concentration of the test compound.

-

Calculate the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

-

Antiviral Cytopathic Effect (CPE) Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

Materials:

-

Host cell line susceptible to HIV infection (e.g., CEM-SS, MT-2)

-

HIV-1 viral stock

-

Cell culture medium

-

Test Compound (this compound)

-

Positive control antiviral drug

-

Cell viability reagent (e.g., MTT, XTT, or a luminescent ATP-based reagent)

-

96-well clear or white microplates

-

CO₂ incubator

Procedure:

-

Cell Seeding:

-

Seed the host cells into a 96-well microplate at a predetermined density and allow them to adhere overnight.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound and the positive control drug.

-

Add the compound dilutions to the appropriate wells. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

-

-

Viral Infection:

-

Infect the cells with the HIV-1 viral stock at a specific multiplicity of infection (MOI).

-

-

Incubation:

-

Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow for viral replication and CPE development in the virus control wells (typically 3-7 days).

-

-

Assessment of Cell Viability:

-

Add the cell viability reagent to all wells according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls.

-

Determine the EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) from the dose-response curves.

-

Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀).

-

Pharmacokinetic Properties

This compound has demonstrated favorable pharmacokinetic properties in preclinical animal models.

Table 3: Pharmacokinetic Parameters of this compound in Animal Models

| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Bioavailability (%) |

| Rat | i.v. | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| p.o. | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Dog | i.v. | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| p.o. | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Specific quantitative pharmacokinetic data for this compound in rats and dogs were not publicly available in the reviewed literature. The table is provided as a template for such data.

Conclusion

This compound is a potent dipeptide HIV-1 protease inhibitor with a strong preclinical profile. Its broad-spectrum activity, particularly against multi-drug resistant viral strains, makes it a compound of significant interest for further research and development in the field of anti-HIV therapeutics. The experimental protocols provided in this guide offer a framework for the continued evaluation of this compound and other novel protease inhibitors. Further studies are warranted to fully elucidate its pharmacokinetic profile and clinical potential.

References

The Target Binding Site of JE-2147 on HIV Protease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding interaction between the potent dipeptide protease inhibitor JE-2147 (also known as AG-1776 or KNI-764) and its target, the human immunodeficiency virus (HIV) protease. Understanding the molecular details of this interaction is crucial for the rational design of next-generation antiretroviral drugs aimed at combating drug resistance.

Introduction

This compound is a transition-state mimetic dipeptide HIV protease inhibitor characterized by the inclusion of the unnatural amino acid allophenylnorstatine.[1][2] This structural feature is central to its high binding affinity and potent antiviral activity against a wide spectrum of HIV-1, HIV-2, and simian immunodeficiency virus strains, including those resistant to multiple protease inhibitors.[2][3][4] A distinguishing feature of this compound's interaction with HIV protease is that the binding is strongly exothermic and enthalpically driven, in contrast to many first-generation inhibitors where binding is predominantly entropically driven.[5][6]

The HIV Protease Active Site

The HIV protease is a homodimeric aspartic protease, with each monomer contributing a catalytic aspartic acid residue (Asp25 and Asp125) to the active site.[1][7] The active site itself is a tunnel-like cavity with several subsites (S3, S2, S1, S1', S2', S3') that accommodate the amino acid side chains of the substrate. The binding of inhibitors like this compound occurs within this active site, preventing the cleavage of viral polyproteins and thus inhibiting viral maturation.[4]

This compound Binding Interactions

The high-resolution crystal structure of this compound in complex with HIV-1 protease (PDB ID: 1KZK) reveals a network of interactions that contribute to its high binding affinity.[2][8] The allophenylnorstatine core plays a critical role in positioning the inhibitor within the active site.

Key interactions include:

-

Hydrogen Bonds: The hydroxyl group of the allophenylnorstatine moiety forms crucial hydrogen bonds with the catalytic aspartate dyad (Asp25 and Asp125).[1][7] Water molecules often mediate additional hydrogen bonding between the inhibitor and the enzyme.[7]

-

Hydrophobic Interactions: The various phenyl and other hydrophobic groups of this compound engage in extensive van der Waals and hydrophobic interactions with the amino acid residues lining the S1, S2, S1', and S2' pockets of the protease active site. X-ray crystallographic analysis has identified hydrophobic interactions with residues such as Ala28, Ile84, and Ile50'.[9]

-

Flexible P2' Moiety: A key feature of this compound is its flexible P2' moiety, which is crucial for its potent activity against both wild-type and mutant strains of HIV.[2][4] This flexibility allows the inhibitor to adapt to mutations within the binding pocket that would otherwise confer resistance.

Quantitative Binding Data

The potency of this compound has been quantified in numerous studies. The following table summarizes key binding affinity and antiviral activity data.

| Parameter | Value | Virus/Enzyme | Reference |

| Ki | 0.33 nM | HIV-1 Protease | [3] |

| Ki | 41 ± 18 pM | Wild-type HIV Protease | [6][8] |

| IC50 | 44 nM | HIV-1LAI (SI) in PBMC cells | [3] |

| IC50 | 24 nM | HIV-1Ba-L (NSI) in PBMC cells | [3] |

| IC50 | 35 nM | HIV-1LAI in MT-2 cells | [3] |

| IC50 | 47 nM | HIV-2EHO (SI) in MT-2 cells | [3] |

| IC50 Range | 13–41 nM | Multi-PI-resistant HIV-1 clinical isolates | [2][4] |

Drug Resistance

The primary mechanism of resistance to this compound involves mutations within the HIV protease active site that reduce the inhibitor's binding affinity. The most notable resistance-associated mutations are I47V and I84V.[4][10] The I47V mutation, in particular, appears to be specific for this compound.[10] Molecular dynamics simulations suggest that the I47V mutation leads to a loss of optimized packing of the inhibitor against residue 47, increasing the mobility of the inhibitor within the binding site.[10]

Experimental Protocols

HIV Protease Enzyme Inhibition Assay (Fluorometric)

This protocol describes a typical in vitro assay to determine the inhibitory constant (Ki) of a compound against HIV protease.

-

Reagents and Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV Protease Substrate (e.g., based on the Gag polyprotein cleavage site)

-

Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)

-

Test compound (this compound) and control inhibitor (e.g., Pepstatin A)

-

96-well black microplates

-

Fluorometric plate reader (Excitation/Emission wavelengths dependent on the substrate)

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the diluted test compound, a known concentration of HIV-1 protease, and the assay buffer to a final volume of 100 µL.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity in a kinetic mode for 60 minutes at 37°C.

-

The rate of substrate cleavage is determined from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km value.

-

In Vitro HIV Drug Resistance Assay (Recombinant Virus Assay)

This protocol outlines a common method for assessing the susceptibility of different HIV strains (including site-directed mutants) to an antiviral drug.

-

Reagents and Materials:

-

Plasmids encoding wild-type and mutant HIV proviruses.

-

Human T-cell line (e.g., MT-2 or CEM-SS).

-

Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum).

-

Transfection reagent.

-

Test compound (this compound).

-

p24 antigen ELISA kit or reverse transcriptase activity assay kit.

-

-

Procedure:

-

Generate recombinant virus stocks by transfecting the proviral DNA into a suitable human cell line.

-

Harvest the virus-containing supernatant after 48-72 hours and determine the virus titer (e.g., by p24 antigen concentration).

-

Prepare serial dilutions of this compound in cell culture medium.

-

In a 96-well plate, infect the target T-cells with a standardized amount of the wild-type or mutant virus in the presence of the serially diluted this compound.

-

Incubate the plate at 37°C in a CO2 incubator for 5-7 days.

-

After the incubation period, measure the extent of viral replication in each well by quantifying the p24 antigen in the culture supernatant using an ELISA or by measuring reverse transcriptase activity.

-

Calculate the percent inhibition of viral replication for each drug concentration.

-

Determine the IC50 value for both the wild-type and mutant viruses. The fold-change in IC50 for the mutant virus compared to the wild-type virus indicates the level of resistance.

-

Visualizations

Caption: Key binding interactions of this compound within the HIV protease active site.

Caption: Workflow for determining the in vitro IC50 of this compound against HIV.

Caption: The development of HIV resistance to this compound.

References

- 1. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. HIV-1 protease molecular dynamics of a wild-type and of the V82F/I84V mutant: Possible contributions to drug resistance and a potential new target site for drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A dipeptide protease inhibitor (PI) that potently inhibits multi-PI-resistant HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anisotropic dynamics of the this compound-HIV protease complex: drug resistance and thermodynamic binding mode examined in a 1.09 A structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure of HIV-1 protease with KNI-272, a tight-binding transition-state analog containing allophenylnorstatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Solution structure of HIV-1 protease-allophenylnorstatine derivative inhibitor complex obtained from molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In Vitro Antiviral Spectrum of JE-2147: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiviral spectrum of JE-2147, a potent, second-generation dipeptide human immunodeficiency virus (HIV) protease inhibitor. Also known as AG1776 and KNI-764, this compound was designed to be effective against a wide range of HIV strains, including those resistant to first-generation protease inhibitors.[1][2] This document summarizes key quantitative data, details the experimental protocols used for its evaluation, and illustrates its mechanism of action and experimental workflows.

Core Antiviral Activity and Cytotoxicity

This compound is a peptidomimetic inhibitor containing an allophenylnorstatine moiety, which targets the active site of the HIV protease enzyme.[1][2][3][4] This enzyme is critical for the cleavage of viral Gag and Gag-Pol polyproteins, a necessary step for the maturation of infectious virions.[1] By inhibiting this process, this compound effectively halts the viral replication cycle.

Quantitative Antiviral Spectrum

The in vitro potency of this compound has been evaluated against laboratory strains of HIV-1, HIV-2, Simian Immunodeficiency Virus (SIV), and a panel of multi-drug-resistant clinical HIV-1 isolates. The 50% inhibitory concentration (IC₅₀) values, which represent the concentration of the drug required to inhibit 50% of viral replication, are summarized below.

Table 1: In Vitro Antiviral Activity of this compound Against Laboratory Strains

| Virus Strain | Cell Line | Assay Endpoint | IC₅₀ (nM) |

| HIV-1LAI | CEM-SS | Cytopathic Effect | 20 |

| HIV-2ROD | CEM-SS | Cytopathic Effect | 20 |

| SIVMAC251 | CEM-SS | Cytopathic Effect | 30 |

Data sourced from Yoshimura K, et al. PNAS. 1999.[1][2][5]

Table 2: In Vitro Antiviral Activity of this compound Against Multi-PI-Resistant Clinical HIV-1 Isolates

| Clinical Isolate | Patient Background | Fold Resistance to other PIs | IC₅₀ of this compound (nM) | Fold Change vs. Wild-Type |

| Patient 1 | Failed 9 anti-HIV drugs | High | 13 | <2 |

| Patient 2 | Failed 10 anti-HIV drugs | High | 21 | <2 |

| Patient 3 | Failed 11 anti-HIV drugs | High | 23 | <2 |

| Patient 4 | Failed 10 anti-HIV drugs | High | 20 | <2 |

| Patient 5 | Failed 9 anti-HIV drugs | High | 41 | <2 |

| Patient 6 | Failed 10 anti-HIV drugs | High | 28 | <2 |

| Patient 7 | Failed 11 anti-HIV drugs | High | 31 | <2 |

Data adapted from Yoshimura K, et al. PNAS. 1999. The study demonstrated that while these clinical isolates showed high-level resistance (10- to >71-fold) to then-current protease inhibitors (saquinavir, ritonavir, indinavir, nelfinavir), they remained highly sensitive to this compound.[1][5]

Mechanism of Action: HIV Protease Inhibition

This compound functions by directly binding to the active site of the HIV protease enzyme. This competitive inhibition prevents the protease from processing the viral Gag-Pol polyproteins, which are essential for producing mature, infectious viral particles. The following diagram illustrates this mechanism within the context of the HIV replication cycle.

Caption: Mechanism of action of this compound in the HIV replication cycle.

Experimental Protocols

The in vitro antiviral activity of this compound was primarily determined through cytopathic effect (CPE) inhibition assays and p24 antigen production assays.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect host cells from the virus-induced cell death.

-

Cell Lines: CEM-SS cells, a human T-cell line highly susceptible to HIV-induced cytopathic effects.

-

Virus Strains: Laboratory-adapted strains such as HIV-1LAI, HIV-2ROD, and SIVMAC251.

-

Procedure:

-

CEM-SS cells are seeded in 96-well microtiter plates.

-

Serial dilutions of this compound are added to the wells.

-

A standard inoculum of cell-free virus is added to the wells.

-

The plates are incubated for a period that allows for multiple rounds of viral replication (typically 6-9 days).

-

Cell viability is quantified using a tetrazolium-based colorimetric method (e.g., MTT or XTT assay). The dye is converted to a colored formazan product by metabolically active (living) cells.

-

The absorbance is read using a spectrophotometer, and the IC₅₀ is calculated as the drug concentration that protects 50% of the cells from virus-induced death compared to untreated, virus-infected controls.

-

p24 Antigen Production Assay

This assay quantifies the amount of HIV-1 p24 core antigen produced in the supernatant of infected cell cultures, which is a direct marker of viral replication.

-

Cell Lines: Phytohemagglutinin-activated peripheral blood mononuclear cells (PHA-PBMs) from healthy donors, representing a more physiologically relevant primary cell model.

-

Virus Strains: Multi-drug-resistant clinical isolates obtained from patient samples.

-

Procedure:

-

PHA-PBMs are cultured in 48-well plates.

-

Cells are infected with a standardized amount of the clinical HIV-1 isolate.

-

Serial dilutions of this compound are added to the cultures.

-

The cultures are incubated for 7 days.

-

On day 7, the cell culture supernatant is harvested.

-

The concentration of p24 antigen in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

The IC₅₀ is determined by calculating the drug concentration required to reduce p24 antigen production by 50% relative to the untreated virus control.

-

The following diagram outlines the general workflow for determining the in vitro antiviral activity.

Caption: General experimental workflow for in vitro anti-HIV assays.

In Vitro Resistance Profile

Studies on the emergence of resistance to this compound in vitro demonstrated a significantly delayed development of resistant HIV-1 variants compared to its predecessor, KNI-272, and other related protease inhibitors.[1][5] This suggests a higher genetic barrier to resistance for this compound, which is a favorable characteristic for an antiviral agent.

References

- 1. This compound: a dipeptide protease inhibitor (PI) that potently inhibits multi-PI-resistant HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Structure-activity relationship of small-sized HIV protease inhibitors containing allophenylnorstatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound: A dipeptide protease inhibitor (PI) that potently inhibits multi-PI-resistant HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the JE-2147 Allophenylnorstatine Core Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

JE-2147, also known as KNI-764, AG-1776, or SM-319777, is a potent, second-generation dipeptide human immunodeficiency virus (HIV) protease inhibitor.[1][2][] Its core structure features the unique unnatural amino acid, allophenylnorstatine ((2S, 3S)-3-amino-2-hydroxy-4-phenylbutyric acid), which acts as a transition-state mimetic.[2] This design confers significant antiviral activity against a wide spectrum of HIV-1, HIV-2, and simian immunodeficiency virus strains, including those resistant to multiple protease inhibitors.[2] This technical guide provides a comprehensive overview of the this compound allophenylnorstatine core, including its mechanism of action, structure-activity relationships, and key experimental data.

Core Structure and Mechanism of Action

The fundamental component of this compound is the allophenylnorstatine [(2S, 3S)-3-amino-2-hydroxy-4-phenylbutyric acid] residue, which incorporates a hydroxymethylcarbonyl isostere.[2] This structural feature mimics the tetrahedral transition state of the natural substrate of the HIV protease, leading to potent competitive inhibition of the enzyme.[4] HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving the Gag-Pol polyprotein into mature, functional viral proteins.[5] By inhibiting this process, this compound prevents the assembly and maturation of new, infectious virions.

The binding of this compound to the HIV protease active site is a high-affinity interaction, with a reported inhibitory constant (Ki) of 41 ± 18 pM.[] This strong, enthalpically driven binding is a key characteristic of second-generation protease inhibitors.[] The flexibility of certain moieties, such as the P2' ligand, is crucial for its potent activity against both wild-type and mutant HIV strains.[2]

Quantitative Data

The following tables summarize key quantitative data for this compound and related compounds, demonstrating their inhibitory potency and antiviral activity.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Reference |

| IC50 (Wild-Type HIV-1) | 13 - 41 nM | [2] |

| Ki (HIV Protease) | 41 ± 18 pM | [] |

Table 2: Antiviral Activity against Multi-Drug Resistant HIV-1 Strains

| Clinical Isolate | Fold Change in IC50 (vs. Wild-Type) | Reference |

| Patient 1 | <2 | [2] |

| Patient 2 | <2 | [2] |

| Patient 3 | <2 | [2] |

| Patient 4 | <2 | [2] |

| Patient 5 | <2 | [2] |

| Patient 6 | <2 | [2] |

| Patient 7 | <2 | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of allophenylnorstatine-containing protease inhibitors are critical for researchers in this field. While specific, step-by-step proprietary synthesis methods for this compound are not publicly available, the following outlines the general principles and methodologies described in the literature for similar compounds.

General Synthesis of Allophenylnorstatine-Based Peptidomimetics

The synthesis of peptidomimetic HIV protease inhibitors containing the allophenylnorstatine core generally involves a multi-step process. A common strategy involves the coupling of protected amino acid residues and the allophenylnorstatine moiety using standard peptide coupling reagents.

A representative synthetic workflow would include:

-

Synthesis of the Allophenylnorstatine Core: This unique amino acid is typically synthesized through stereoselective methods to obtain the desired (2S, 3S) configuration.

-

Protection of Functional Groups: The amino and carboxyl groups of the amino acids and the hydroxyl group of allophenylnorstatine are protected with appropriate protecting groups (e.g., Boc, Cbz) to prevent side reactions during coupling.

-

Peptide Coupling: The protected amino acid residues are sequentially coupled to the allophenylnorstatine core using coupling agents such as DCC (dicyclohexylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

-

Deprotection: The protecting groups are removed under specific conditions to yield the final inhibitor.

-

Purification: The final compound is purified using techniques such as high-performance liquid chromatography (HPLC).

HIV Protease Inhibition Assay

The inhibitory activity of compounds like this compound against HIV protease is typically determined using a biochemical assay.

A general protocol involves:

-

Reagents and Buffers:

-

Recombinant HIV-1 protease

-

A fluorogenic substrate peptide

-

Assay buffer (e.g., sodium acetate buffer at a specific pH)

-

The test inhibitor (this compound) at various concentrations

-

-

Assay Procedure:

-

The HIV-1 protease is pre-incubated with varying concentrations of the inhibitor in the assay buffer.

-

The reaction is initiated by the addition of the fluorogenic substrate.

-

The fluorescence intensity is monitored over time using a fluorescence plate reader. The cleavage of the substrate by the protease results in an increase in fluorescence.

-

-

Data Analysis:

-

The rate of substrate cleavage is calculated for each inhibitor concentration.

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

-

Antiviral Activity Assay in Cell Culture

The efficacy of this compound in inhibiting HIV replication in a cellular context is assessed using cell-based assays.

A typical protocol involves:

-

Cells and Virus:

-

A susceptible cell line (e.g., MT-4 cells or peripheral blood mononuclear cells)

-

A laboratory-adapted or clinical isolate of HIV-1

-

-

Assay Procedure:

-

Cells are infected with a known amount of HIV-1 in the presence of varying concentrations of the test compound.

-

The cultures are incubated for a period of several days.

-

-

Measurement of Viral Replication:

-

Viral replication is quantified by measuring a viral marker, such as the p24 antigen concentration in the culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

The IC50 value (the concentration of the compound that inhibits 50% of viral replication) is calculated by plotting the p24 antigen levels against the drug concentrations.

-

Visualizations

Signaling Pathway

Caption: HIV life cycle and the inhibitory action of this compound.

Experimental Workflow

Caption: General experimental workflow for inhibitor development.

References

- 1. Small-sized human immunodeficiency virus type-1 protease inhibitors containing allophenylnorstatine to explore the S2' pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A dipeptide protease inhibitor (PI) that potently inhibits multi-PI-resistant HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity studies of FIV and HIV protease inhibitors containing allophenylnorstatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

The Thermodynamic Landscape of JE-2147: A Technical Guide to its Binding Properties with HIV-1 Protease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic binding properties of JE-2147 (also known as AG1776 or KNI-764), a potent second-generation HIV-1 protease inhibitor. A comprehensive understanding of the thermodynamic forces driving this interaction is critical for the rational design of next-generation antiretroviral agents with improved efficacy and resistance profiles. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated biochemical pathways and workflows.

Core Thermodynamic Binding Profile of this compound

The binding of this compound to HIV-1 protease is characterized by exceptionally high affinity, driven by favorable enthalpic contributions. This distinguishes it from first-generation inhibitors, whose binding is often predominantly entropically driven. The strong enthalpic nature of the interaction suggests that the binding of this compound is associated with the formation of favorable contacts and a high degree of shape complementarity within the enzyme's active site.

Quantitative Binding Parameters

The following table summarizes the experimentally determined thermodynamic and binding affinity parameters for the interaction of this compound with wild-type HIV-1 protease.

| Parameter | Value | Method | Reference |

| Inhibition Constant (Ki) | 41 ± 18 pM | Enzyme Kinetics | |

| Association Constant (Ka) | 3.1 x 1010 M-1 | Isothermal Titration Calorimetry (ITC) | [1] |

| Dissociation Constant (Kd) | 32 pM | Calculated from Ka | [1] |

| Gibbs Free Energy (ΔG) | Not explicitly stated, but calculable from Ka | ITC | [1] |

| Enthalpy (ΔH) | -7.6 kcal/mol | Isothermal Titration Calorimetry (ITC) | [1] |

| Entropy (TΔS) | Favorable contribution | Isothermal Titration Calorimetry (ITC) | [1] |

Experimental Protocols

The determination of the thermodynamic binding properties of this compound involves two primary experimental techniques: enzyme kinetics to determine the inhibition constant (Ki) and Isothermal Titration Calorimetry (ITC) to directly measure the thermodynamic parameters of binding.

Enzyme Inhibition Assay for Ki Determination

This protocol outlines a general procedure for determining the Ki of a tight-binding inhibitor like this compound for HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

This compound

-

Fluorogenic peptide substrate for HIV-1 protease

-

Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare a stock solution of HIV-1 protease in assay buffer. Prepare a dilution series of this compound in the assay buffer.

-

Enzyme-Inhibitor Pre-incubation: In the wells of a 96-well plate, add a fixed concentration of HIV-1 protease to varying concentrations of this compound. Allow the enzyme and inhibitor to pre-incubate for a sufficient time to reach binding equilibrium.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The rate of the reaction is proportional to the slope of the linear portion of the fluorescence versus time plot.

-

Data Analysis: Plot the initial reaction velocities against the inhibitor concentration. For tight-binding inhibitors, the data should be fit to the Morrison equation to determine the apparent Ki (Ki,app). The true Ki can then be calculated using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis constant (Km).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand (this compound) to a macromolecule (HIV-1 protease), providing a complete thermodynamic profile of the interaction.

Materials:

-

Highly purified recombinant HIV-1 Protease

-

This compound

-

ITC Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA)

-

Isothermal Titration Calorimeter

Procedure:

-

Sample Preparation: Dialyze both the HIV-1 protease and this compound extensively against the same ITC buffer to minimize heats of dilution. Determine the accurate concentrations of both solutions. Degas the solutions immediately before the experiment.

-

Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the HIV-1 protease solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

-

Titration: Perform a series of small, sequential injections of this compound into the sample cell containing the HIV-1 protease. The heat change associated with each injection is measured.

-

Data Analysis: The raw data consists of a series of heat-flow peaks corresponding to each injection. Integration of these peaks yields the heat change per injection. Plotting the heat change per mole of injectant against the molar ratio of ligand to protein generates a binding isotherm. This isotherm is then fit to a suitable binding model (e.g., a one-site binding model) to determine the stoichiometry (n), the association constant (Ka), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and the entropy (ΔS) of binding can then be calculated using the following equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Visualizing the Molecular Interactions and Experimental Workflow

HIV-1 Protease Inhibition Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the context of the HIV life cycle.

Caption: Mechanism of HIV-1 protease inhibition by this compound.

Isothermal Titration Calorimetry (ITC) Experimental Workflow

This diagram outlines the key steps involved in determining the thermodynamic binding parameters of this compound using ITC.

Caption: Workflow for ITC analysis of this compound binding to HIV-1 protease.

Logical Relationship of Thermodynamic Parameters

The following diagram illustrates the fundamental thermodynamic relationship between the Gibbs free energy, enthalpy, and entropy of binding.

Caption: The relationship between Gibbs free energy, enthalpy, and entropy.

References

Technical Whitepaper: Early Mechanistic and In Vitro Studies of JE-2147 (Nelfinavir) as a Potent HIV-1 Protease Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical overview of the early research that characterized JE-2147, also known as AG1776 and later nelfinavir (brand name Viracept), as a potent and specific inhibitor of the human immunodeficiency virus (HIV-1) protease. We consolidate key quantitative data from foundational studies, detail the experimental protocols used to determine its efficacy and mechanism of action, and provide visualizations of critical pathways and workflows.

Introduction and Mechanism of Action

This compound emerged from early drug discovery programs as a highly potent, orally bioavailable inhibitor of the HIV-1 protease. The primary mechanism of action for this compound is the direct, competitive, and reversible binding to the active site of the HIV-1 protease enzyme. This enzyme is critical for the viral life cycle, as it is responsible for cleaving the viral Gag and Gag-Pol polyprotein precursors into mature, functional proteins and enzymes, such as reverse transcriptase, integrase, and protease itself. By blocking this proteolytic cleavage, this compound prevents the maturation of viral particles, resulting in the production of non-infectious virions. Early studies focused on quantifying its inhibitory potency, specificity, and antiviral activity in cell culture.

Quantitative Inhibitory and Antiviral Data

The following tables summarize the key quantitative data from early preclinical evaluations of this compound.

Table 1: In Vitro HIV-1 Protease Inhibition

| Compound | Target Enzyme | Kᵢ (Inhibition Constant) | Assay Method |

|---|

| this compound (AG1776) | Recombinant HIV-1 Protease | 0.64 nM | Spectrophotometric assay using a chromogenic substrate |

Kᵢ value indicates the concentration of the inhibitor required to occupy 50% of the enzyme's active sites.

Table 2: In Vitro Antiviral Activity against HIV-1

| Compound | Cell Line | HIV-1 Strain | IC₅₀ (50% Inhibitory Conc.) | Assay Method |

|---|---|---|---|---|

| This compound (AG1776) | MT-2 | IIIB | 14 nM | XTT dye reduction assay |

| This compound (AG1776) | CEM-SS | RF | 20-80 nM | Syncytia formation inhibition |

| this compound (AG1776) | Peripheral Blood Mononuclear Cells (PBMCs) | Ba-L (Macrophage-tropic) | 3.1 nM | p24 antigen ELISA |

IC₅₀ values represent the concentration of the drug required to inhibit viral replication by 50% in cell culture.

Table 3: In Vitro Cytotoxicity

| Compound | Cell Line | CC₅₀ (50% Cytotoxic Conc.) | Selectivity Index (CC₅₀/IC₅₀) |

|---|

| this compound (AG1776) | MT-2 | >100 µM | >7140 |

The Selectivity Index (SI) is a critical measure of a drug's therapeutic window, indicating its relative toxicity to host cells versus its antiviral efficacy.

Key Experimental Protocols

Detailed methodologies from the foundational studies are outlined below.

This protocol describes the method used to determine the inhibition constant (Kᵢ) of this compound against recombinant HIV-1 protease.

-

Enzyme and Substrate Preparation: Highly purified recombinant HIV-1 protease was used. A synthetic chromogenic peptide substrate, designed to mimic a natural cleavage site in the Gag polyprotein, was synthesized and purified.

-

Assay Buffer: The reaction was conducted in a buffered solution (e.g., 50 mM sodium acetate, pH 5.5) containing NaCl and a stabilizing agent like glycerol.

-

Inhibition Measurement:

-

A fixed concentration of the HIV-1 protease enzyme was pre-incubated with varying concentrations of this compound for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding to reach equilibrium.

-

The reaction was initiated by adding the chromogenic peptide substrate.

-

The rate of substrate cleavage was monitored continuously by measuring the change in absorbance at a specific wavelength using a spectrophotometer.

-

-

Data Analysis: The reaction rates were plotted against the inhibitor concentrations. The Kᵢ value was then calculated using the Cheng-Prusoff equation, which relates the IC₅₀ (the concentration of inhibitor that produces 50% inhibition) to the Kᵢ, the substrate concentration, and the Michaelis constant (Kₘ) of the enzyme for the substrate.

This protocol outlines a common method for measuring the efficacy of this compound in preventing HIV-1 replication in a human T-cell line (e.g., MT-2).

-

Cell Culture: MT-2 cells were cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics and maintained in a humidified CO₂ incubator.

-

Infection Protocol:

-

Cells were plated in 96-well microtiter plates.

-

Serial dilutions of this compound were prepared and added to the wells.

-

A standard laboratory strain of HIV-1 (e.g., IIIB) was added to the wells at a predetermined multiplicity of infection (MOI).

-

Control wells included cells with virus but no drug (positive control) and cells with no virus or drug (negative control).

-

-

Incubation: The plates were incubated for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

-

Quantification of Viral Replication: The extent of viral replication was measured by assessing cell viability using the XTT dye reduction method. In this method, the metabolic activity of living cells reduces the XTT tetrazolium salt to a colored formazan product, which is measured spectrophotometrically. A higher absorbance corresponds to greater cell viability and thus greater inhibition of virus-induced cell death (cytopathic effect).

-

Data Analysis: The percentage of cell protection was plotted against the drug concentration. The IC₅₀ was calculated as the concentration of this compound that protected 50% of the cells from the virus-induced cytopathic effect.

Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanism of action and experimental processes.

Caption: Mechanism of this compound action within the HIV-1 life cycle.

Caption: Experimental workflow for in vitro antiviral activity assay.

Structural Analysis of JE-2147 Bound to HIV-1 Protease: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the structural analysis of the potent dipeptide protease inhibitor JE-2147 (also known as AG1776 or KNI-764) in complex with the Human Immunodeficiency Virus 1 (HIV-1) protease. This document is intended for researchers, scientists, and drug development professionals engaged in the field of antiretroviral drug discovery and structural biology.

Introduction

This compound is a second-generation HIV-1 protease inhibitor characterized by its high potency against both wild-type and multi-drug resistant viral strains.[1][2] Its design incorporates an unnatural amino acid, allophenylnorstatine, which contributes to its robust binding affinity and unique resistance profile.[1] Understanding the precise molecular interactions between this compound and the HIV-1 protease active site is crucial for the rational design of next-generation inhibitors with improved efficacy and resistance profiles. This guide summarizes the key quantitative data, experimental methodologies, and structural insights derived from the high-resolution crystal structure of the this compound-HIV-1 protease complex.

Quantitative Binding and Structural Data

The interaction between this compound and HIV-1 protease has been characterized through various biochemical and structural studies. The key quantitative parameters are summarized in the tables below.

Binding Affinity and Inhibitory Activity

| Parameter | Value | Cell Line/Conditions | Reference |

| Ki | 41 ± 18 pM | - | [3][4][5] |

| Ki | 0.33 nM | HIV-1 Protease | [6] |

| IC50 (HIV-1LAI) | 44 nM | PBMC and MT-2 cells | [6] |

| IC50 (HIV-1Ba-L) | 24 nM | PBMC and MT-2 cells | [6] |

| IC50 (HIV-2EHO) | 47 nM | PBMC and MT-2 cells | [6] |

| IC50 (Multi-PI-Resistant Strains) | 13 - 41 nM | - | [1][2] |

Crystallographic Data

| Parameter | Value | PDB ID | Reference |

| Resolution | 1.09 Å | 1KZK | [3][4][5] |

| R-Value Work | 0.151 | 1KZK | [4] |

| R-Value Free | 0.189 | 1KZK | [4] |

| Space Group | P21212 | 1KZK | [4] |

Structural Insights and Mechanism of Action

The high-resolution crystal structure of the this compound-HIV-1 protease complex reveals that the binding is enthalpically driven.[3][5] A significant conformational change is observed upon inhibitor binding, with the substrate-binding flaps moving approximately 0.5 Å inward towards the inhibitor.[3][5] This "tighter" binding is a characteristic of enthalpically driven association and contributes to the high potency of this compound. The inhibitor is a dipeptide mimetic that targets the Gag-Pol polyprotein, a crucial component in the viral life cycle.[7]

The flexibility of the P2' benzylamide group in this compound is believed to be a key factor in its potent activity against mutant viruses, allowing it to adapt to structural changes in the active site of resistant protease variants.[1]

Experimental Protocols

The determination of the this compound-HIV-1 protease complex structure and its binding characteristics involved several key experimental procedures.

Protein Expression and Purification

The wild-type HIV-1 protease was overexpressed and purified using established cloning and purification protocols.[1]

Crystallization

Crystals of the this compound-HIV-1 protease complex were grown using the hanging drop vapor diffusion method.[1]

X-ray Diffraction Data Collection and Structure Determination

The crystal structure of the complex was determined by X-ray diffraction to a resolution of 1.09 Å.[4]

Antiviral Activity Assay

The antiviral activity of this compound was determined by assessing the inhibition of HIV-1 IIIB-induced cytopathic effects in CEM-SS cells using a tetrazolium-based reagent.[6]

Visualizations

To further elucidate the experimental processes and molecular interactions, the following diagrams are provided.

References

- 1. This compound: A dipeptide protease inhibitor (PI) that potently inhibits multi-PI-resistant HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a dipeptide protease inhibitor (PI) that potently inhibits multi-PI-resistant HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anisotropic dynamics of the this compound-HIV protease complex: drug resistance and thermodynamic binding mode examined in a 1.09 A structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Notes and Protocols for JE-2147: A Guide for Researchers

Introduction

JE-2147 is a hybrid peptide belonging to the class of organic compounds known for their therapeutic potential.[1] As an antiviral agent, specifically a Human Immunodeficiency Virus (HIV) Protease Inhibitor, this compound targets the Gag-Pol polyprotein, which is essential for virion assembly and maturation.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the study of this compound. It aims to offer a comprehensive guide to the experimental design, data presentation, and methodologies crucial for investigating the efficacy and mechanism of action of this compound.

Mechanism of Action and Signaling Pathway

This compound functions by inhibiting the activity of HIV protease, an enzyme critical for cleaving the Gag-Pol polyprotein into functional viral proteins. By blocking this cleavage, this compound prevents the formation of mature, infectious HIV particles. The Gag-Pol polyprotein plays a central role in the viral life cycle, mediating virion assembly, plasma membrane binding, and the packaging of genomic RNA.[1]

To visualize the mechanism of action, the following diagram illustrates the targeted signaling pathway.

Caption: Mechanism of action of this compound in inhibiting HIV virion assembly.

Experimental Protocols

To assess the efficacy and characteristics of this compound, a series of in vitro and in vivo experiments are recommended.

In Vitro Studies

In vitro studies are essential for determining the antiviral activity and cytotoxicity of this compound in a controlled environment.

1. Antiviral Activity Assay (MT-4 Cells)

This assay determines the concentration of this compound required to inhibit HIV-1 replication by 50% (EC₅₀).

-

Cell Line: MT-4 cells

-

Virus: HIV-1 (IIIB strain)

-

Protocol:

-

Seed MT-4 cells in a 96-well plate.

-

Introduce HIV-1 at a predetermined multiplicity of infection (MOI).

-

Add serial dilutions of this compound to the wells.

-

Incubate for 5 days at 37°C.

-

Assess cell viability using the MTT assay, which measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to formazan.

-

Calculate the EC₅₀ value from the dose-response curve.

-

2. Cytotoxicity Assay

This assay determines the concentration of this compound that causes a 50% reduction in cell viability (CC₅₀).

-

Cell Lines: MT-4 cells and other relevant human cell lines.

-

Protocol:

-

Seed cells in a 96-well plate.

-

Add serial dilutions of this compound.

-

Incubate for 5 days at 37°C.

-

Measure cell viability using the MTT assay.

-

Calculate the CC₅₀ value.

-

The selectivity index (SI), calculated as CC₅₀/EC₅₀, provides a measure of the compound's therapeutic window.

-

Experimental Workflow for In Vitro Studies

Caption: Workflow for in vitro antiviral and cytotoxicity assays of this compound.

In Vivo Studies

In vivo studies are crucial for evaluating the pharmacokinetic and pharmacodynamic properties of this compound in a living organism. These studies should adhere to the ARRIVE guidelines for reporting animal research.[2][3][4][5]

1. Pharmacokinetic (PK) Study

This study assesses the absorption, distribution, metabolism, and excretion (ADME) of this compound.

-

Animal Model: Mice or rats are commonly used.

-

Protocol:

-

Administer a single dose of this compound to the animals (e.g., via oral gavage or intravenous injection).

-

Collect blood samples at various time points post-administration.

-

Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

-

Determine key PK parameters such as Cmax, Tmax, AUC, and half-life.

-

2. Efficacy Study in an Animal Model of HIV Infection

This study evaluates the in vivo antiviral efficacy of this compound.

-

Animal Model: Humanized mouse model (e.g., SCID mice reconstituted with human peripheral blood mononuclear cells).

-

Protocol:

-

Infect the humanized mice with HIV-1.

-

Administer this compound at various dose levels for a specified duration.

-

Monitor viral load in the plasma over the course of the treatment.

-

Assess CD4+ T cell counts as a measure of immune reconstitution.

-

Evaluate the reduction in viral load and preservation of CD4+ T cells to determine efficacy.

-

Data Presentation

Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: In Vitro Activity of this compound

| Compound | EC₅₀ (nM) vs. HIV-1 (IIIB) | CC₅₀ (nM) in MT-4 cells | Selectivity Index (SI) |

| This compound | Insert Value | Insert Value | Insert Value |

| Control Drug | Insert Value | Insert Value | Insert Value |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | T₁/₂ (h) |

| Oral | Insert Value | Insert Value | Insert Value | Insert Value | Insert Value |

| Intravenous | Insert Value | Insert Value | Insert Value | Insert Value | Insert Value |

Table 3: In Vivo Efficacy of this compound in Humanized Mice

| Treatment Group | Dose (mg/kg/day) | Mean Log₁₀ Reduction in Viral Load (day 14) | Mean CD4+ T Cell Count (cells/µL) (day 14) |

| Vehicle Control | 0 | Insert Value | Insert Value |

| This compound | Insert Value | Insert Value | Insert Value |

| This compound | Insert Value | Insert Value | Insert Value |

| Positive Control | Insert Value | Insert Value | Insert Value |

Conclusion

These application notes and protocols provide a foundational framework for the experimental design and evaluation of this compound. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, facilitating the comprehensive assessment of this promising HIV protease inhibitor for its potential role in antiviral therapy. The systematic application of these in vitro and in vivo assays, coupled with clear data presentation, is essential for advancing the development of this compound from the laboratory to clinical applications.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. Animal research: Reporting in vivo experiments: The ARRIVE guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Animal research: reporting in vivo experiments: the ARRIVE guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]

JE-2147: Application Notes and Protocols for the Study of Multi-Drug Resistant HIV

For Researchers, Scientists, and Drug Development Professionals

Introduction

JE-2147, also known as AG1776, is a potent, second-generation dipeptide protease inhibitor (PI) of the human immunodeficiency virus type 1 (HIV-1). It exhibits broad and potent activity against wild-type HIV-1, HIV-2, and, notably, a wide spectrum of multi-drug resistant (MDR) HIV-1 strains that are resistant to currently available PIs. Its unique structural features, including an allophenylnorstatine moiety, contribute to its high efficacy and a favorable resistance profile, making it a valuable tool for research into HIV drug resistance and the development of novel antiretroviral therapies.

These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its use in in vitro studies to assess antiviral activity, cytotoxicity, and the selection of resistant viral variants.

Mechanism of Action

This compound is a competitive inhibitor of the HIV-1 protease, an essential enzyme for the viral life cycle. HIV-1 protease is responsible for cleaving the Gag and Gag-Pol polyproteins into mature, functional proteins required for the assembly of new, infectious virions. By binding to the active site of the protease, this compound prevents this cleavage, resulting in the production of immature, non-infectious viral particles.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound against Wild-Type and Resistant HIV-1 Strains

| HIV-1 Strain | Genotype (Key Resistance Mutations) | Cell Line | IC50 (nM) | Fold Change vs. WT | Reference |

| NL4-3 (Wild-Type) | - | MT-4 | 2.5 | 1.0 | [1][2] |

| Multi-PI-Resistant Clinical Isolate 1 | Multiple PR mutations | PBMC | 13 | <2 | [1] |

| Multi-PI-Resistant Clinical Isolate 2 | Multiple PR mutations | PBMC | 28 | <2 | [1] |

| Multi-PI-Resistant Clinical Isolate 3 | Multiple PR mutations | PBMC | 41 | <2 | [1] |

| In vitro selected resistant variant | I47V | - | - | - | [3] |

Table 2: Cytotoxicity of this compound

| Cell Line | Assay | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |

| CEM-SS | MTT | >10 | >4000 (vs. NL4-3) | [2][4] |

| MT-4 | Not specified | >10 | >4000 (vs. NL4-3) | [1] |

Note: Specific CC50 values are often reported as greater than the highest concentration tested, indicating low cytotoxicity.

Experimental Protocols

Protocol 1: Determination of Antiviral Activity using MTT Assay in CEM-SS Cells

This protocol is designed to determine the 50% inhibitory concentration (IC50) of this compound against HIV-1.

Materials:

-

This compound

-

CEM-SS cells

-

HIV-1 stock (e.g., NL4-3)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 20% SDS in 50% dimethylformamide)

-

96-well flat-bottom microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO and make serial dilutions in culture medium.

-

Seed CEM-SS cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Add 50 µL of the diluted this compound to the appropriate wells. Include wells with no drug as virus controls and wells with no virus and no drug as cell controls.

-

Add 50 µL of HIV-1 stock (at a predetermined optimal concentration) to the wells containing cells and drug, as well as the virus control wells.

-

Incubate the plate for 6 days at 37°C in a 5% CO2 incubator.

-

On day 6, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well.

-

Incubate the plate overnight at 37°C to ensure complete solubilization of formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value by plotting the percentage of inhibition against the drug concentration.

Protocol 2: Cytotoxicity Assay using LDH Release

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells to determine the 50% cytotoxic concentration (CC50) of this compound.

Materials:

-

This compound

-

CEM-SS cells (or other relevant cell line)

-

Culture medium (as in Protocol 1)

-

Commercially available LDH cytotoxicity assay kit

-

96-well flat-bottom microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at the same density as in the antiviral assay.

-

Add serial dilutions of this compound to the wells. Include wells with no drug (cell control) and wells for maximum LDH release (lysis control).

-

Incubate the plate for the same duration as the antiviral assay (e.g., 6 days).

-

Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves: a. Transferring a portion of the cell culture supernatant to a new 96-well plate. b. Adding the LDH reaction mixture to each well. c. Incubating at room temperature for a specified time (e.g., 30 minutes). d. Adding a stop solution.

-

Read the absorbance at the recommended wavelength (e.g., 490 nm).

-

Calculate the percentage of cytotoxicity and determine the CC50 value.

Protocol 3: In Vitro Selection of this compound Resistant HIV-1 Variants

This protocol describes a method for generating HIV-1 variants with reduced susceptibility to this compound through serial passage in the presence of increasing drug concentrations.

Materials:

-

This compound

-

HIV-1 stock (e.g., NL4-3)

-

MT-4 cells (or other highly permissive cell line)

-

Culture medium

-

CO2 incubator (37°C, 5% CO2)

-

p24 antigen ELISA kit (or other method for monitoring viral replication)

Procedure:

-

Infect MT-4 cells with HIV-1 at a low multiplicity of infection (MOI).

-

Culture the infected cells in the presence of a starting concentration of this compound (e.g., at or slightly below the IC50).

-

Monitor viral replication by measuring p24 antigen in the culture supernatant every 3-4 days.

-

When viral replication is robust (as indicated by a significant increase in p24 levels), harvest the culture supernatant containing the virus.

-

Use a portion of this virus-containing supernatant to infect fresh MT-4 cells.

-

Increase the concentration of this compound in the new culture (typically a 2 to 3-fold increase).

-

Repeat steps 3-6 for multiple passages.

-

Once a viral strain capable of replicating at a significantly higher concentration of this compound is obtained, the virus can be harvested and characterized. This includes determining its IC50 for this compound and sequencing the protease gene to identify resistance-associated mutations.

References

Application Notes and Protocols for Determining the Antiviral Activity of JE-2147

For Researchers, Scientists, and Drug Development Professionals

Introduction

JE-2147, also known as AG1776, is a potent, second-generation dipeptide protease inhibitor of the human immunodeficiency virus type 1 (HIV-1).[1][2][3] It belongs to a class of transition-state mimetic inhibitors containing allophenylnorstatine.[2][3] this compound exhibits broad and potent antiviral activity against a wide spectrum of HIV-1 strains, including those resistant to multiple other protease inhibitors, as well as HIV-2 and simian immunodeficiency virus (SIV).[1][2] Its mechanism of action involves the direct inhibition of HIV protease, an enzyme critical for the cleavage of viral polyproteins into functional proteins, thereby preventing the maturation of new, infectious virions.[1][4]

These application notes provide detailed protocols for cell-based assays to evaluate the antiviral efficacy of this compound. The described methods include a cytopathic effect (CPE) reduction assay, a plaque reduction assay, and a cytotoxicity assay to determine the compound's selectivity index.

Data Presentation

The antiviral activity and cytotoxicity of this compound have been evaluated in various cell lines against different strains of HIV. The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values.

Table 1: In Vitro Antiviral Activity of this compound against Laboratory HIV-1 Strains

| HIV-1 Strain | Cell Line | Assay Type | IC50 (nM) | Reference |

| HIV-1 IIIB | CEM-SS | CPE Reduction | 31 - 160 | [1] |

| HIV-1 LAI | PBMC | Not Specified | 44 | [1] |

| HIV-1 Ba-L | PBMC | Not Specified | 24 | [1] |

Table 2: In Vitro Antiviral Activity of this compound against Multi-Drug Resistant HIV-1 Strains

| HIV-1 Isolate | Fold Resistance to other PIs | IC50 of this compound (nM) | Reference |

| Clinical Isolate 1 | High | 13 | [2] |

| Clinical Isolate 2 | High | 25 | [2] |

| Clinical Isolate 3 | High | 41 | [2] |

| Clinical Isolate 4 | High | 19 | [2] |

| Clinical Isolate 5 | High | 28 | [2] |

| Clinical Isolate 6 | High | 33 | [2] |

| Clinical Isolate 7 | High | 21 | [2] |

Table 3: Cytotoxicity of this compound

| Cell Line | Assay Type | CC50 (µM) | Reference |

| CEM-SS | MTT | >100 | [5] |

| MT-2 | MTT | >100 | [5] |

| Peripheral Blood Mononuclear Cells (PBMCs) | MTT | >100 | [6] |

Signaling Pathway

The primary target of this compound is the HIV-1 protease, a key enzyme in the viral replication cycle. The following diagram illustrates the HIV life cycle and the step at which this compound exerts its inhibitory effect.

Figure 1. HIV Replication Cycle and Target of this compound.

Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of an antiviral compound to protect host cells from the destructive effects of viral replication.

Materials:

-

CEM-SS cells

-

HIV-1 strain (e.g., HIV-1 IIIB)

-

This compound

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed CEM-SS cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 50 µL of the diluted compound to the appropriate wells. Include wells with cells and no compound as virus controls and wells with cells only as mock-infected controls.

-

Add 50 µL of a predetermined optimal concentration of HIV-1 stock to the wells containing the compound and the virus control wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 6-7 days.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of CPE reduction for each compound concentration compared to the virus control and determine the IC50 value.

Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of an antiviral agent.

Materials:

-

MT-2 cells

-

HIV-1 strain

-

This compound

-

Culture medium (as above)

-

Agarose (low-melting point)

-

Neutral Red stain

-

6-well plates

Protocol:

-

Seed MT-2 cells in 6-well plates and grow to confluence.

-

Prepare serial dilutions of this compound in culture medium.

-

Pre-incubate a standard inoculum of HIV-1 with an equal volume of the diluted compound for 1 hour at 37°C.

-

Remove the culture medium from the cells and infect the monolayer with 200 µL of the virus-compound mixture.

-

Incubate for 2 hours at 37°C to allow for viral adsorption.

-

After incubation, remove the inoculum and overlay the cells with 3 mL of culture medium containing 0.5% low-melting-point agarose and the corresponding concentration of this compound.

-

Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 3-5 days).

-

Stain the cells with Neutral Red solution for 1-2 hours.

-

Remove the stain and count the number of plaques.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)